Tris(2,3-dichloropropyl) phosphite
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Overview
Description
Tris-(dichloropropyl) phosphite: is a chlorinated organophosphate compound widely used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The compound is characterized by its chemical formula C9H15Cl6O4P and a molar mass of 430.89 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris-(dichloropropyl) phosphite is synthesized through the reaction of epichlorohydrin with phosphorus oxychloride . The reaction typically involves the following steps:
- The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
- The product is then purified through distillation or other separation techniques to obtain tris-(dichloropropyl) phosphite in its pure form.
Epichlorohydrin: is reacted with in the presence of a catalyst.
Industrial Production Methods: Industrial production of tris-(dichloropropyl) phosphite follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation units to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris-(dichloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and chlorinated byproducts.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Phosphates and chlorinated byproducts.
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Substitution: Various organophosphate derivatives depending on the nucleophile used.
Scientific Research Applications
Tris-(dichloropropyl) phosphite has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Medicine: Investigated for its potential toxicological effects on human health, particularly its impact on liver and intestinal cells
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and plastics.
Mechanism of Action
Tris-(dichloropropyl) phosphite is structurally similar to other organophosphate flame retardants, such as:
- Tris-(2-chloroethyl) phosphate (TCEP)
- Tris-(chloropropyl) phosphate (TCPP)
- Tris-(2,3-dibromopropyl) phosphate (TDBPP)
Uniqueness:
- Tris-(dichloropropyl) phosphite is unique due to its specific chlorinated structure, which imparts distinct flame-retardant properties.
- Compared to TCEP and TCPP, tris-(dichloropropyl) phosphite has a higher chlorine content, making it more effective in certain applications .
Comparison with Similar Compounds
- Tris-(2-chloroethyl) phosphate (TCEP)
- Tris-(chloropropyl) phosphate (TCPP)
- Tris-(2,3-dibromopropyl) phosphate (TDBPP)
Properties
CAS No. |
6145-79-5 |
---|---|
Molecular Formula |
C9H15Cl6O3P |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
tris(2,3-dichloropropyl) phosphite |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-16-19(17-5-8(14)2-11)18-6-9(15)3-12/h7-9H,1-6H2 |
InChI Key |
FCFIEBVTVHJMQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Cl)OP(OCC(CCl)Cl)OCC(CCl)Cl |
Origin of Product |
United States |
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